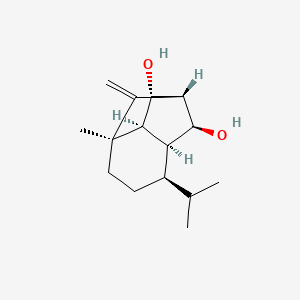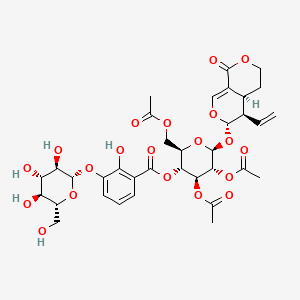![molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4](/img/structure/B593616.png)
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
Übersicht
Beschreibung
- Im Gegensatz zu seiner verwandten Verbindung, AH 7921 , ist AH 8507 als Analgetikum unwirksam bei Mäusen, wie sowohl die Phenylchinon- als auch die Hot-Plate-Tests belegen (ED50s > 100 mg/kg für beide Tests) .
- Diese Verbindung wird hauptsächlich für Forschungs- und forensische Anwendungen verwendet.
AH 8507: (CAS 41805-63-4) ist ein analytischer Referenzstandard, der als Opioid eingestuft wird.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und industrielle Produktionsverfahren für AH 8507 in der Literatur nicht leicht zugänglich. Weitere Untersuchungen könnten erforderlich sein, um diese Details zu ermitteln.
Analyse Chemischer Reaktionen
- AH 8507 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, aber genaue Informationen über seine Reaktivität und gängige Reagenzien sind begrenzt.
- Ohne spezifische Daten können wir keine umfassende Analyse seiner Reaktionen oder der gebildeten Hauptprodukte liefern.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von AH 8507 umfassen mehrere wissenschaftliche Bereiche:
Chemie: Potenzielle Verwendung als Referenzstandard in der analytischen Chemie.
Biologie: Untersuchung seiner Wechselwirkungen mit Rezeptoren und zellulären Signalwegen.
Medizin: Studium seiner pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen.
Industrie: Mögliche Anwendungen in der Arzneimittelentwicklung oder forensischen Toxikologie.
Wirkmechanismus
- Der genaue Mechanismus, durch den AH 8507 seine Wirkungen entfaltet, ist unklar.
- Weitere Forschung ist erforderlich, um seine molekularen Ziele und beteiligten Signalwege zu identifizieren.
Wirkmechanismus
- The precise mechanism by which AH 8507 exerts its effects remains unclear.
- Further research is needed to identify its molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von AH 8507 liegt in seiner fehlenden analgetischen Aktivität im Vergleich zu AH 7921.
- Ähnliche Verbindungen können AH 7921 selbst sowie andere strukturell verwandte Opioide umfassen.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-63-4 | |
| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)




![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)




![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)

